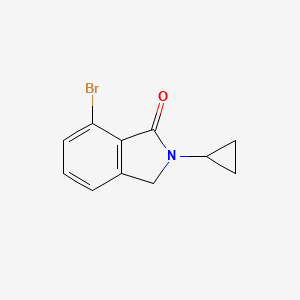

7-Bromo-2-cyclopropylisoindolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

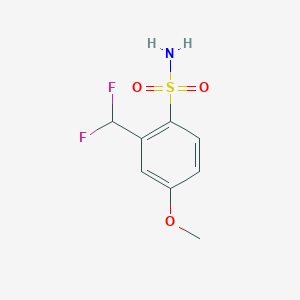

“7-Bromo-2-cyclopropylisoindolin-1-one” is a chemical compound with the molecular formula C11H10BrNO . It has a molecular weight of 252.11 g/mol .

Molecular Structure Analysis

The molecular structure of “7-Bromo-2-cyclopropylisoindolin-1-one” can be determined using various techniques. Tools like “What is this?” (WIT) can be used for fully automated structure determination of small molecules concurrent with single crystal data collection and processing . Other methods include identifying mobile and rigid substructures in molecular dynamics simulations and using LC-MS for unknown compound characterization .Chemical Reactions Analysis

The chemical reactions involving “7-Bromo-2-cyclopropylisoindolin-1-one” can be analyzed using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy . Other methods include using bond-electron matrices for fast chemical reaction analysis and rule-based models for reaction classification and naming .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-2-cyclopropylisoindolin-1-one” can be analyzed using various methods . These properties include color, density, hardness, and others .Applications De Recherche Scientifique

Pharmacology: CDK7 Inhibitors

7-Bromo-2-cyclopropylisoindolin-1-one: has been explored for its potential as a CDK7 inhibitor . CDK7 plays a crucial role in cell cycle regulation and transcription, making it a target for anti-cancer drugs. Isoindolin-1-ones, the class of compounds to which this molecule belongs, have shown promise in inhibiting CDK7, which could lead to the development of new therapeutic agents against cancers such as breast cancer.

Medicinal Chemistry: Drug Development

In medicinal chemistry, 7-Bromo-2-cyclopropylisoindolin-1-one is a valuable scaffold for drug development . Its structure is amenable to modifications that can enhance its interaction with biological targets, potentially leading to the creation of novel drugs with improved efficacy and safety profiles.

Organic Synthesis: Building Blocks

This compound serves as a building block in organic synthesis, providing a versatile starting point for the construction of complex molecules . Its reactivity allows for various chemical transformations, enabling the synthesis of a wide array of derivatives with potential biological activity.

Chemical Biology: Indole Derivative Research

As an indole derivative, 7-Bromo-2-cyclopropylisoindolin-1-one is of interest in chemical biology research due to the indole moiety’s prevalence in biologically active compounds . Studies on indole derivatives have revealed a multitude of biological activities, including antiviral and anticancer properties.

Molecular Biology: Enzyme Inhibition

In molecular biology, compounds like 7-Bromo-2-cyclopropylisoindolin-1-one can be used to study enzyme inhibition . By interacting with specific enzymes, researchers can elucidate the mechanisms of action and potentially discover new targets for therapeutic intervention.

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 7-Bromo-2-cyclopropylisoindolin-1-one can be employed as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures . Its distinct chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques.

Safety and Hazards

The safety data sheet for “7-Bromo-2-cyclopropylisoindolin-1-one” provides information on its hazards. If inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing . If it comes in contact with skin or eyes, it should be washed off immediately with plenty of water .

Mécanisme D'action

Target of Action

The primary target of 7-Bromo-2-cyclopropylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the phosphorylation and thus activation of cyclin-dependent kinases (CDKs) and RNA polymerase II, which are essential for cell division and mRNA synthesis, respectively .

Mode of Action

7-Bromo-2-cyclopropylisoindolin-1-one interacts with CDK7 through hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle and transcription processes .

Biochemical Pathways

By inhibiting CDK7, 7-Bromo-2-cyclopropylisoindolin-1-one affects the cell cycle and transcription pathways . The inhibition of CDK7 prevents the phosphorylation and activation of other CDKs and RNA polymerase II, which disrupts cell division and mRNA synthesis .

Pharmacokinetics

The study indicates that the compound exhibitshigh binding affinity to CDK7, suggesting good bioavailability

Result of Action

The inhibition of CDK7 by 7-Bromo-2-cyclopropylisoindolin-1-one leads to the disruption of cell division and mRNA synthesis. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on these processes for survival and proliferation . Therefore, this compound shows potential as an anti-cancer agent .

Propriétés

IUPAC Name |

7-bromo-2-cyclopropyl-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c12-9-3-1-2-7-6-13(8-4-5-8)11(14)10(7)9/h1-3,8H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANBGNXEFRQVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-cyclopropylisoindolin-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3006838.png)

![5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006843.png)

![3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3006846.png)

![3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B3006848.png)

![1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B3006850.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)

![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)